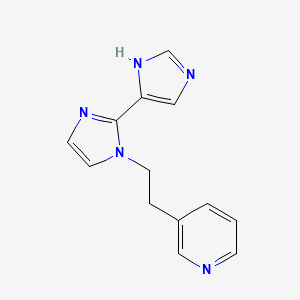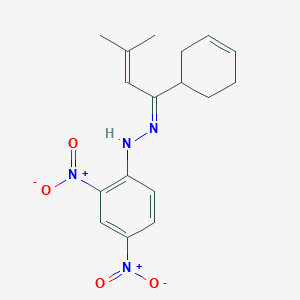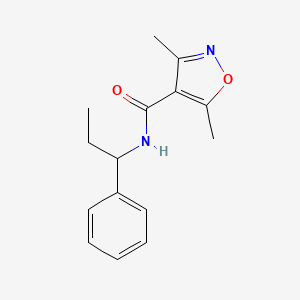![molecular formula C21H26N2O5S B5259652 6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5259652.png)
6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a morpholine ring, a benzothiophene moiety, and a cyclohexene carboxylic acid group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Morpholine Group: This step involves the reaction of the benzothiophene intermediate with morpholine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Cyclohexene Carboxylic Acid Group: This final step involves the reaction of the morpholine-substituted benzothiophene with a cyclohexene carboxylic acid derivative, again using a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or benzothiophene moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of anti-inflammatory or anticancer agents.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid: Similar structure but with a saturated cyclohexane ring.
6-{[3-(Piperidin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in 6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid provides unique electronic and steric properties, potentially leading to different biological activities compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
6-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c24-18(13-5-1-2-6-14(13)21(26)27)22-19-17(15-7-3-4-8-16(15)29-19)20(25)23-9-11-28-12-10-23/h1-2,13-14H,3-12H2,(H,22,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJZDUZHWFDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC=CCC3C(=O)O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-4-oxobutyl}acetamide](/img/structure/B5259572.png)
![N,N,4-trimethyl-3-(2-{[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5259587.png)
![1-benzyl-4-[2-(4-methoxyphenyl)vinyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5259590.png)
![1-[1-(5-isopropyl-2-methoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5259600.png)
![(5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[4-[(E)-2-phenylethenyl]phenyl]imino-1,3-thiazolidin-4-one](/img/structure/B5259602.png)
![2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide](/img/structure/B5259606.png)
![1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide](/img/structure/B5259607.png)

![1-(4-methoxybenzyl)-4-[2-(4-methoxyphenyl)vinyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5259620.png)
![5-{[9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl]methyl}-N,N-dimethylpyridin-2-amine](/img/structure/B5259625.png)
![4-{2-[2-(2-methyl-1,3-oxazol-4-yl)-1H-imidazol-1-yl]-1-pyridin-3-ylethyl}morpholine](/img/structure/B5259639.png)
![methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5259641.png)


